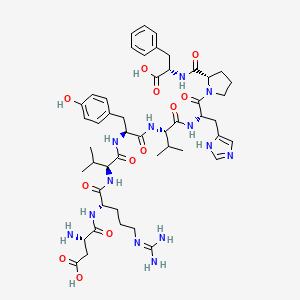

Angiotensine II 5-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Val(5)-angiotensin II is an angiotensin II.

Applications De Recherche Scientifique

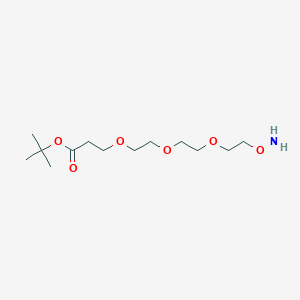

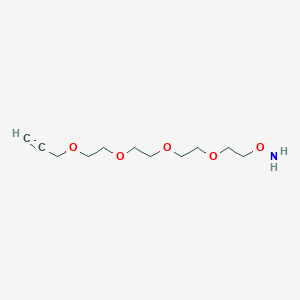

Synthèse enzymatique {svg_1}

Le composé est utilisé dans la synthèse enzymatique de l'amide-1 de l'angiotensine II à valine-5 protégée. Ce processus implique l'utilisation d'enzymes protéolytiques pour faciliter la synthèse peptidique par condensation de fragments {svg_2}.

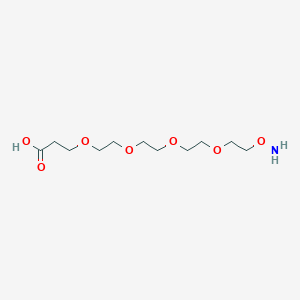

Traitement du choc {svg_3}

L'angiotensine II 5-valine est de plus en plus utilisée dans le traitement de diverses formes de choc, notamment le choc cardiogénique. Cette application est apparue après l'approbation initiale de la Food and Drug Administration (FDA) des États-Unis pour le choc vasoplégique en 2017 {svg_4}.

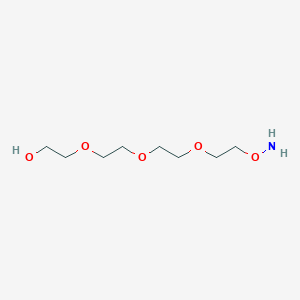

Homéostasie cardiovasculaire {svg_5}

Le composé joue un rôle clé dans le système rénine-angiotensine (SRA), qui est un système régulateur important de l'homéostasie cardiovasculaire. Une dysrégulation de ce système est observée dans les maladies cardiovasculaires (MCV), où la régulation à la hausse de la signalisation du récepteur de l'angiotensine de type 1 (AT1R) par l'angiotensine II conduit au développement pathogène de la MCV dépendant de l'AngII {svg_6}.

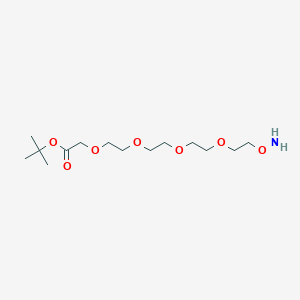

Enzymes protéolytiques en biologie moléculaire {svg_7}

Les enzymes protéolytiques, capables d'hydrolyser les liaisons peptidiques dans les protéines, ont de nombreuses applications de recherche qui nécessitent leur utilisation. Il s'agit notamment de la production de fragments de Klenow, de la synthèse de peptides, de la digestion des protéines indésirables lors de la purification de l'acide nucléique, de la culture cellulaire et de la dissociation tissulaire, et de la préparation de fragments d'anticorps recombinants {svg_8}.

Potentiels thérapeutiques en biomédecine {svg_9}

Les microalgues sont capables de produire des composés bioactifs tels que des antibiotiques, des vaccins sous-unitaires, des anticorps monoclonaux, des composés hépatotoxiques et neurotoxiques, des hormones, des enzymes et d'autres composés ayant des applications pharmaceutiques et thérapeutiques, qui ne sont pas facilement synthétisés par des méthodes chimiques {svg_10}.

Mécanisme D'action

Target of Action

Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .

Biochemical Pathways

The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by Angiotensin II 5-valine . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II 5-valine, as a form of angiotensin II, contributes to the regulation of this system .

Pharmacokinetics

Angiotensin II 5-valine shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .

Action Environment

The action of Angiotensin II 5-valine can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by Angiotensin II 5-valine is dependent on physiological factors such as sodium and water balance .

Analyse Biochimique

Biochemical Properties

Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .

Cellular Effects

Angiotensin II 5-valine has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .

Molecular Mechanism

The molecular mechanism of action of Angiotensin II 5-valine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .

Temporal Effects in Laboratory Settings

The effects of Angiotensin II 5-valine change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with Angiotensin II 5-valine increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Angiotensin II 5-valine vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .

Metabolic Pathways

Angiotensin II 5-valine is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .

Transport and Distribution

Angiotensin II 5-valine is transported and distributed within cells and tissues through its interaction with the angiotensin receptor

Subcellular Localization

It is known that the angiotensin receptor, with which Angiotensin II 5-valine interacts, is located on the cell surface

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

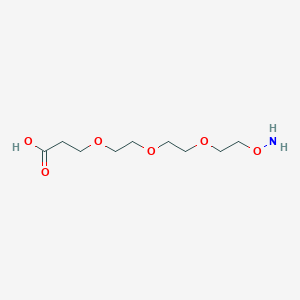

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)